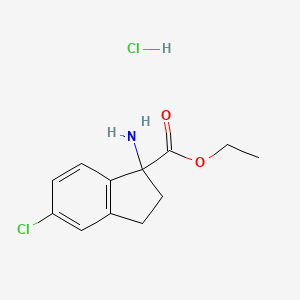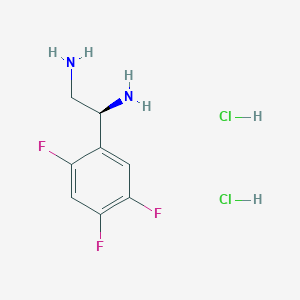
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile: is an organic compound characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Bromination: The synthesis begins with the nitration of toluene to introduce a nitro group, followed by bromination to obtain 3-bromo-4-methylnitrobenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Nitrile Introduction:
Industrial Production Methods: Industrial production of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile typically involves large-scale batch reactions using the above synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Labeling: Used in the labeling of proteins for biochemical studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The bromine-substituted aromatic ring enhances its binding affinity and specificity.
Comparison with Similar Compounds
- (3R)-3-Amino-3-(4-bromophenyl)propanenitrile
- (3R)-3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
- (3R)-3-Amino-3-(3-bromo-4-ethylphenyl)propanenitrile
Uniqueness:
- Structural Features: The presence of both a bromine atom and a methyl group on the aromatic ring distinguishes it from other similar compounds.
- Reactivity: The specific substitution pattern influences its reactivity and the types of reactions it undergoes.
- Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11BrN2 |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromo-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1 |
InChI Key |
PJIQVSUXBYGHPN-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC#N)N)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13054763.png)


![Ethyl 6-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054779.png)





![6-Bromo-3-(difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13054809.png)

![(1R)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054817.png)
